![molecular formula C27H24ClFN4O4 B2848215 ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-66-3](/img/structure/B2848215.png)
ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyclohexyl group, a fluorobenzoyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps:
Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclohexyl group: This can be achieved through a substitution reaction using cyclohexyl halides.
Attachment of the 2-chloro-6-fluorobenzoyl group: This step involves the reaction of the dipyrido[1,2-a:2’,3’-d]pyrimidine core with 2-chloro-6-fluorobenzoyl chloride in the presence of a base.
Formation of the imino group: This is typically done through a condensation reaction with an appropriate amine.
Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro and fluoro groups on the benzoyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or alcohols derived from the cyclohexyl group.
Reduction: Amines derived from the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing molecular recognition processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest that it could interact with various biological targets, making it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a key role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
- (Z)-ethyl 2-((2-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
Uniqueness
The presence of both chloro and fluoro substituents on the benzoyl group makes (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate unique. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN4O4/c1-2-37-27(36)18-15-17-23(30-21-13-6-7-14-32(21)26(17)35)33(16-9-4-3-5-10-16)24(18)31-25(34)22-19(28)11-8-12-20(22)29/h6-8,11-16H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFPEFFABWSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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